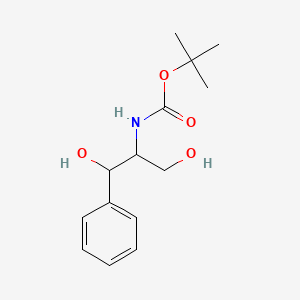
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with methoxy and methoxyethoxy groups, as well as a boronate ester group. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 2-methoxyethanol.
Formation of Boronate Ester: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Methoxyethoxy Substitution: The methoxyethoxy group is introduced via a nucleophilic substitution reaction, where 2-methoxyethanol reacts with the pyridine ring under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various biaryl or vinyl compounds.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules, such as proteins and nucleic acids, for the development of bioconjugates with enhanced properties.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry:
Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
作用机制
The mechanism of action of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond.
相似化合物的比较
- 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(2-Methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-3-(2-methoxyethoxy)pyridine
Comparison:
- Uniqueness: The presence of both methoxy and methoxyethoxy groups, along with the boronate ester group, makes 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique. This combination of functional groups enhances its reactivity and versatility in organic synthesis.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the electronic and steric effects of the substituents.
属性
IUPAC Name |
2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIZWBBOSXWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)


![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)
![11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2902438.png)
![4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2902441.png)
![Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2902442.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2902443.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2902444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2902445.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)

